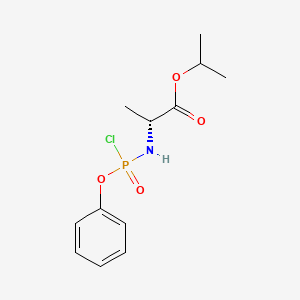

Isopropyl (chloro(phenoxy)phosphoryl)-D-alaninate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isopropyl (chloro(phenoxy)phosphoryl)-D-alaninate is a chemical compound with the CAS Number 261909-49-3 . It has a molecular weight of 305.69400 and a molecular formula of C12H17ClNO4P .

Synthesis Analysis

The synthesis of Isopropyl (chloro(phenoxy)phosphoryl)-D-alaninate involves a reaction mixture that is cooled to 0 °C and then the compound (68 mg, 0.22 mmol) in CH3CN (0.50 mL) is added . The reaction mixture is stirred at room temperature for 48 hours, after which additional phosphorochloridate (113 mg, 0.37 mmol) is added and the reaction is stirred at 40 °C for 3 hours .Molecular Structure Analysis

The molecular structure of Isopropyl (chloro(phenoxy)phosphoryl)-D-alaninate is defined by its molecular formula, C12H17ClNO4P . The exact mass of the molecule is 305.05800 .Physical And Chemical Properties Analysis

The physical and chemical properties of Isopropyl (chloro(phenoxy)phosphoryl)-D-alaninate include a molecular weight of 305.69400, a molecular formula of C12H17ClNO4P, and an exact mass of 305.05800 . Other properties such as density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique

Antiviral Drug Development

Isopropyl (chloro(phenoxy)phosphoryl)-D-alaninate: has been explored for its potential in antiviral drug development. Specifically, its analogues have shown promise as anti-Hepatitis B (HBV) agents. These compounds can inhibit the DNA polymerase activity of viral polymerases, which is crucial for the replication of the virus .

Polymer Synthesis

The compound serves as a precursor in the synthesis of polyphosphazenes . Polyphosphazenes are inorganic molecular hybrid polymers with diverse properties, making them suitable for a range of applications from biomedical to industrial uses. The ability to modify the organic substituents allows for the creation of polymers with unique property combinations .

Biomedical Applications

Due to its role in the synthesis of polyphosphazenes, Isopropyl (chloro(phenoxy)phosphoryl)-D-alaninate contributes to the development of biodegradable polymers for biomedical applications. These applications include drug delivery systems, tissue engineering scaffolds, and other medical devices .

Supramolecular Chemistry

Researchers utilize this compound in the preparation of supramolecular structures . These structures have implications in the development of new materials with specific functions, such as self-healing materials, sensors, and actuators .

Bioconjugation Techniques

The compound’s reactive groups make it suitable for bioconjugation . This process involves attaching biomolecules to other substances, which is essential in creating targeted drug delivery systems and diagnostic tools .

In Situ Forming Gels

In the field of material science, Isopropyl (chloro(phenoxy)phosphoryl)-D-alaninate is used to create in situ forming gels . These gels can be formed under physiological conditions and have potential uses in drug delivery and wound healing applications .

Enzyme Inhibition Studies

The compound is also studied for its ability to act as an enzyme inhibitor . By inhibiting specific enzymes, researchers can understand better the enzyme’s role in various biological processes and diseases .

Agricultural Chemical Research

Lastly, the compound’s structural features allow for its use in the development of novel agricultural chemicals . These chemicals can be designed to target specific pests or diseases, improving crop protection and yield .

Mécanisme D'action

Biochemical Pathways

Given the structural similarity to phenoxyacetic acid , it is possible that this compound may influence similar biochemical pathways.

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound

Propriétés

IUPAC Name |

propan-2-yl (2R)-2-[[chloro(phenoxy)phosphoryl]amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClNO4P/c1-9(2)17-12(15)10(3)14-19(13,16)18-11-7-5-4-6-8-11/h4-10H,1-3H3,(H,14,16)/t10-,19?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAAFTUHFLUIKV-VTZGEWFSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC(C)C)NP(=O)(OC1=CC=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClNO4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl (chloro(phenoxy)phosphoryl)-D-alaninate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-1,4-piperazinedicarboxylic acid 1,4-bis(1,1-dimethylethyl) ester](/img/structure/B6337355.png)

![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate (Bes(4-Cl)-DL-Leu-OMe)](/img/structure/B6337387.png)

amine hydrochloride](/img/structure/B6337395.png)

![Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337396.png)

![Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337398.png)